REACTION_CXSMILES
|
[F:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C[Al](C)C.CCCCCC.[Br:19][CH2:20][CH2:21][C:22](OC)=[O:23].Cl>C1COCC1>[Br:19][CH2:20][CH2:21][C:22]([NH:6][C:5]1[CH:7]=[CH:8][C:2]([F:1])=[CH:3][CH:4]=1)=[O:23]
|
Name
|
|
Quantity
|
5.75 mL
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(N)C=C1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
C[Al](C)C
|
Name
|
|
Quantity
|
65.87 mmol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
6.54 mL
|
Type
|
reactant
|
Smiles
|
BrCCC(=O)OC
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred at RT for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
At 0° C.
|
Type
|
EXTRACTION
|
Details
|
extracted twice with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
This gave 12.6 g (67% of theory; purity 78%) of the title compound which was reacted further without purification
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
BrCCC(=O)NC1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |